molecular formula C10H12BrNO2 B13895368 2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone

2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone

Cat. No.: B13895368
M. Wt: 258.11 g/mol
InChI Key: VPWWVXHOFNDQHO-UHFFFAOYSA-N
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Description

2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone is an organic compound featuring a bromine atom, a pyridine ring, and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone is unique due to the presence of the hydroxypropan-2-yl group, which can influence its reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C10H12BrNO2/c1-10(2,14)7-3-4-8(12-6-7)9(13)5-11/h3-4,6,14H,5H2,1-2H3

InChI Key

VPWWVXHOFNDQHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(C=C1)C(=O)CBr)O

Origin of Product

United States

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